molecular formula C18H17BrO B3155316 (2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 797015-45-3

(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No. B3155316
CAS RN: 797015-45-3
M. Wt: 329.2 g/mol
InChI Key: IYIHLSNDLGQNDU-DHZHZOJOSA-N
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Description

“(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one” is an organic compound with the molecular formula C18H17BrO . It has a molecular weight of 329.23 .


Molecular Structure Analysis

The molecular structure of this compound consists of two phenyl rings connected by a prop-2-en-1-one group . One of the phenyl rings carries a bromine atom (3-Bromophenyl), and the other carries a propan-2-yl group (4-(propan-2-yl)phenyl) .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.285±0.06 g/cm3 and a predicted boiling point of 431.9±45.0 °C . Unfortunately, the melting point and flash point are not available .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related chalcone derivatives, such as "(2E)-1-(4-2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one," involves base-catalyzed Claisen-Schmidt condensation reactions. These compounds are characterized using techniques like FT-IR, elemental analysis, and single crystal X-ray diffraction. Such studies help in understanding the molecular structures and intermolecular interactions of these compounds (Salian et al., 2018).
  • Another study on similar chalcone structures reveals insights into the hydrogen-bonded chains formed in the crystal structures of these compounds (Girisha et al., 2016).

Nonlinear Optical Properties

  • A study on 4-methylsulfanyl chalcone derivatives, including compounds similar to "(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one," explores their third-order nonlinear optical (NLO) properties. These properties are significant for applications in photonics and optoelectronics (D’silva et al., 2012).

Biological Activities

  • Chalcone derivatives have been studied for their biological activities. For example, a related compound was evaluated for antibacterial activities against various microorganisms, showcasing the potential of these compounds in pharmaceutical applications (Thanigaimani et al., 2015).

Additional Applications

  • Research on chalcone derivatives extends to areas like corrosion inhibition, as certain chalcone compounds have shown effectiveness in protecting mild steel in brine-kerosene solution (Maharramov et al., 2018).

properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO/c1-13(2)15-9-6-14(7-10-15)8-11-18(20)16-4-3-5-17(19)12-16/h3-13H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIHLSNDLGQNDU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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